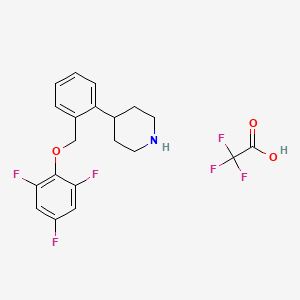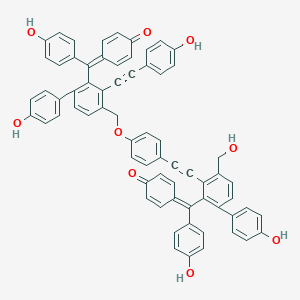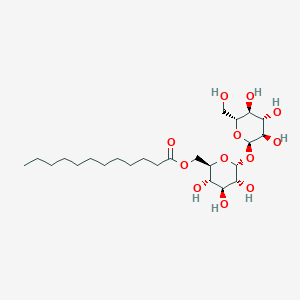
Tris(2-ethylhexyl) Phosphate-d51
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-ethylhexyl) Phosphate-d51 is a labeled version of Tris(2-ethylhexyl) Phosphate, commonly used in scientific research. This compound is known for its applications as a phosphorous flame retardant and a plasticizer in various industrial processes . The molecular formula of this compound is C24D51O4P, and it has a molecular weight of 485.95 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-ethylhexyl) Phosphate-d51 involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a deuterium source to incorporate the deuterium atoms. The reaction is typically carried out under controlled conditions to ensure the incorporation of deuterium and to achieve high purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified and packaged for use in various applications .
化学反応の分析
Types of Reactions: Tris(2-ethylhexyl) Phosphate-d51 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form phosphoric acid derivatives.
Substitution: It can undergo substitution reactions where the 2-ethylhexyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Substitution: Various alkyl or aryl phosphate esters.
科学的研究の応用
Tris(2-ethylhexyl) Phosphate-d51 has a wide range of applications in scientific research, including:
Chemistry: Used as a flame retardant and plasticizer in the preparation of new materials and sensors.
Biology: Employed in studies involving the interaction of phosphates with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its plasticizing properties.
作用機序
The mechanism of action of Tris(2-ethylhexyl) Phosphate-d51 involves its interaction with molecular targets such as glucocorticoid receptors. It exhibits antagonistic activity against these receptors, which can influence various biological pathways . The compound’s flame-retardant properties are attributed to its ability to form a protective char layer on the surface of materials, thereby preventing the spread of flames .
類似化合物との比較
Tris(2-ethylhexyl) Phosphate (T884650): The non-deuterated version of Tris(2-ethylhexyl) Phosphate-d51, used for similar applications but without the isotopic labeling.
Trioctyl Phosphate: Another phosphate ester used as a plasticizer and flame retardant.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving isotopic tracing and mass spectrometry. This labeling allows for more precise tracking of the compound in various chemical and biological processes .
特性
分子式 |
C24H51O4P |
|---|---|
分子量 |
485.9 g/mol |
IUPAC名 |
tris[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] phosphate |
InChI |
InChI=1S/C24H51O4P/c1-7-13-16-22(10-4)19-26-29(25,27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D,23D,24D |
InChIキー |
GTVWRXDRKAHEAD-VTBNEXSTSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OP(=O)(OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCCCC(CC)COP(=O)(OCC(CC)CCCC)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
![19-chloro-22-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-13,16-difluoro-3-propan-2-yl-8,11-dioxa-1,4,23,26-tetrazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12,14,16,18,20,22,25-decaen-24-one](/img/structure/B15136767.png)
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)


![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)





